molecular formula C18H19N3OS B5701304 N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B5701304
M. Wt: 325.4 g/mol
InChI Key: GYXAFBMRIZPUJZ-UHFFFAOYSA-N
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Description

N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(14-6-2-1-3-7-14)20-18(23)19-15-8-10-16(11-9-15)21-12-4-5-13-21/h1-3,6-11H,4-5,12-13H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXAFBMRIZPUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves the reaction of 4-(pyrrolidin-1-yl)aniline with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(pyrrolidin-1-yl)phenyl)acetamide
  • N-(4-(pyrrolidin-1-yl)phenyl)succinamic acid
  • 2-(pyrrolidin-1-yl)pyrimidine

Uniqueness

N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of a pyrrolidine ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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